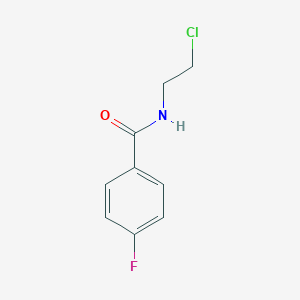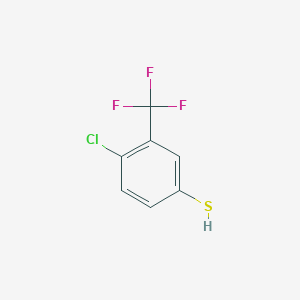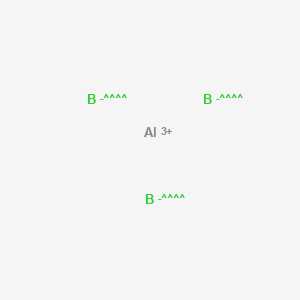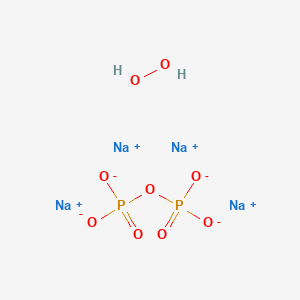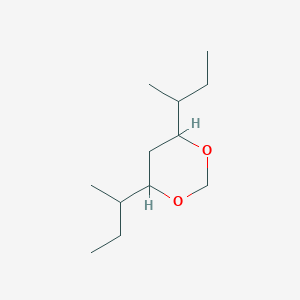
7-iodo-9H-fluorene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H9IO2 and a molecular weight of 336.13 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an iodine atom at the 7th position and a carboxylic acid group at the 4th position
Preparation Methods
The synthesis of 7-iodo-9H-fluorene-4-carboxylic acid typically involves the iodination of 9H-fluorene-4-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:
Iodination Reaction:
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Iodo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
- Example: Reaction with Grignard reagents to form new carbon-carbon bonds.
-
Oxidation Reactions: : The carboxylic acid group can be oxidized to form corresponding derivatives.
- Example: Oxidation with potassium permanganate to form 7-iodo-9H-fluorene-4-carboxylate.
-
Reduction Reactions: : The carboxylic acid group can be reduced to form alcohols or aldehydes.
- Example: Reduction with lithium aluminum hydride to form 7-iodo-9H-fluorene-4-methanol.
Scientific Research Applications
7-Iodo-9H-fluorene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in the design of iodinated compounds for imaging and therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-iodo-9H-fluorene-4-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its iodine and carboxylic acid groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The aromatic structure of the compound also allows it to participate in π-π interactions and hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
7-Iodo-9H-fluorene-4-carboxylic acid can be compared with other fluorene derivatives, such as:
9H-fluorene-4-carboxylic acid: Lacks the iodine atom, making it less reactive in substitution reactions.
7-bromo-9H-fluorene-4-carboxylic acid: Contains a bromine atom instead of iodine, which affects its reactivity and physical properties.
7-chloro-9H-fluorene-4-carboxylic acid: Contains a chlorine atom, which is smaller and less reactive than iodine.
The presence of the iodine atom in this compound makes it unique, as iodine is a larger and more polarizable halogen, influencing the compound’s reactivity and interactions.
Properties
IUPAC Name |
7-iodo-9H-fluorene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQWLXGXIQEWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)I)C(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371506 |
Source


|
| Record name | 7-iodo-9H-fluorene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16218-33-0 |
Source


|
| Record name | 7-iodo-9H-fluorene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Iodo-9H-fluorene-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

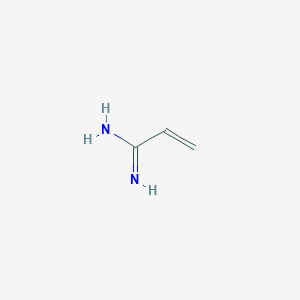
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
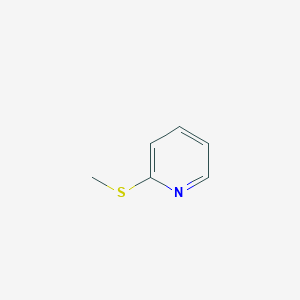
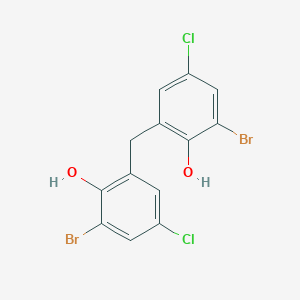
![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)
